

An In-depth Technical Guide to the Synthesis and Characterization of N-Phenylmethacrylamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Phenylmethacrylamide**

Cat. No.: **B167878**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of **N-Phenylmethacrylamide**, a versatile monomer with growing interest in the fields of polymer chemistry and biomaterials. This document details established synthetic protocols, thorough characterization data, and explores its relevance in the development of advanced drug delivery systems.

Synthesis of N-Phenylmethacrylamide

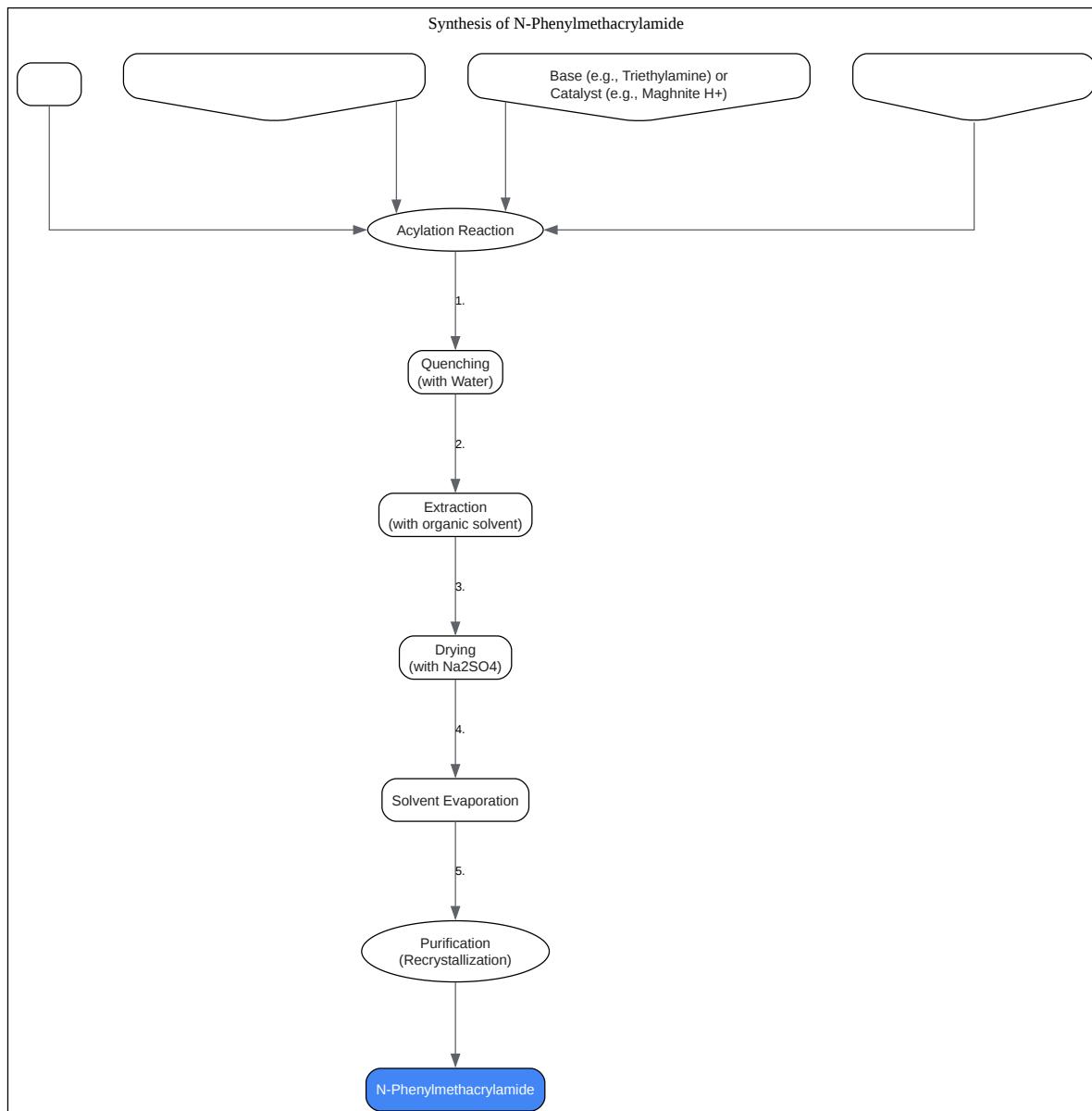
N-Phenylmethacrylamide is primarily synthesized through the acylation of aniline with a methacryloyl derivative. The two most common methods employ either methacryloyl chloride or methacrylic anhydride as the acylating agent. Both methods are effective, with the choice often depending on the availability of reagents and desired reaction conditions.

Synthesis via Methacryloyl Chloride

This method involves the reaction of aniline with methacryloyl chloride in the presence of a base, typically triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate at a controlled temperature.

Experimental Protocol:

A general procedure for the synthesis of **N-phenylmethacrylamide** involves dissolving aniline and triethylamine in anhydrous DCM under a nitrogen atmosphere and cooling the mixture to 0°C.[1] Methacryloyl chloride is then added dropwise to the stirred solution.[1] The reaction is typically allowed to proceed for several hours at room temperature.[1] Following the reaction, the mixture is quenched with water and the organic layer is separated.[1] The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1] The crude product is then purified, commonly by recrystallization, to yield **N-Phenylmethacrylamide**.[1]


Synthesis via Methacrylic Anhydride

An alternative route utilizes methacrylic anhydride as the acylating agent. This method can be advantageous as it avoids the formation of corrosive hydrochloric acid. Some protocols employ a catalyst, such as a proton-exchanged montmorillonite clay ("Maghnite H⁺"), to facilitate the reaction, offering a more environmentally friendly approach by avoiding toxic reagents like methacryloyl chloride and triethylamine.[2]

Experimental Protocol:

In a typical procedure using methacrylic anhydride, aniline is reacted with methacrylic anhydride.[2] One environmentally friendly approach involves carrying out the reaction at room temperature in the absence of a solvent, using "Maghnite H⁺" as a catalyst.[2] The reaction mixture is stirred for a specified period, after which the solid product is recovered. This method has been reported to yield high conversion and selectivity.[2]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **N-Phenylmethacrylamide**.

Characterization of N-Phenylmethacrylamide

Thorough characterization is essential to confirm the identity and purity of the synthesized **N-Phenylmethacrylamide**. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO	[3]
Molecular Weight	161.20 g/mol	[3]
Appearance	White to light yellow crystalline solid	[4]
Melting Point	114-115 °C (recrystallized from acetonitrile)	[5]

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N-Phenylmethacrylamide**. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹ H NMR (CDCl ₃)	Chemical Shift (δ, ppm)
Aromatic Protons	7.13 - 7.45 (m, 5H)
Vinyl Protons	5.51 (dd), 6.07 (dd), 6.36 (dd)
Methyl Protons	1.77 (s, 3H)
Amide Proton	~7.7 (br s, 1H)

¹³ C NMR (CDCl ₃)	Chemical Shift (δ , ppm)
Carbonyl Carbon	~165.7
Aromatic Carbons	127.3, 127.4, 127.6, 128.5, 129.6, 143.4
Vinyl Carbons	~120, ~141
Methyl Carbon	~18

(Note: Exact chemical shifts can vary slightly depending on the solvent and instrument.)

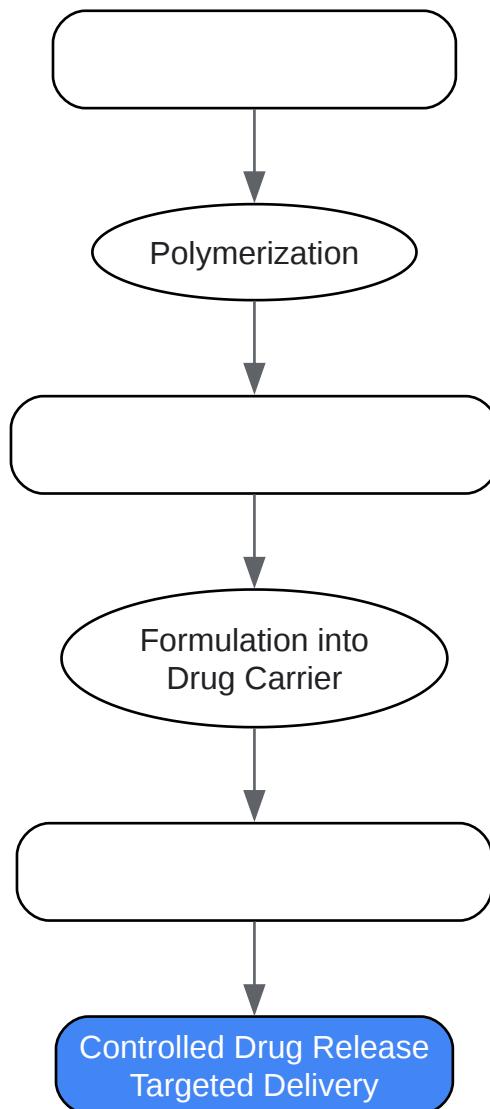
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies confirm the presence of the amide and phenyl groups.

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch	~3300
C=O Stretch (Amide I)	~1660
N-H Bend (Amide II)	~1540
C=C Stretch (Aromatic)	~1600, 1490
C=C Stretch (Vinyl)	~1620

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **N-Phenylmethacrylamide**, the molecular ion peak [M]⁺ is expected at an m/z ratio corresponding to its molecular weight (161.20 g/mol).


Applications in Drug Development and Biomaterials

While **N-Phenylmethacrylamide** itself is not typically a therapeutic agent, its polymers and copolymers are of significant interest in the field of drug delivery and biomaterials.^{[6][7][8]} The phenyl group provides hydrophobicity, while the amide group can participate in hydrogen

bonding. These properties allow for the tuning of polymer characteristics for specific applications.

Polymers derived from **N-Phenylmethacrylamide** can be formulated into nanoparticles, hydrogels, or other matrices to encapsulate and control the release of therapeutic agents.[6][8] The ability to copolymerize **N-Phenylmethacrylamide** with other monomers, such as N-isopropylacrylamide (NIPAAm), allows for the creation of "smart" biomaterials that respond to environmental stimuli like temperature and pH, enabling targeted drug delivery.[9]

Logical Relationship in Drug Delivery Application

[Click to download full resolution via product page](#)

Caption: Role of **N-Phenylmethacrylamide** in drug delivery applications.

In conclusion, **N-Phenylmethacrylamide** is a readily synthesizable monomer with well-defined characteristics. Its true potential in the pharmaceutical sciences lies in its role as a building block for advanced polymeric biomaterials, offering a versatile platform for the development of innovative drug delivery systems. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the applications of this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Phenylmethacrylamide | C10H11NO | CID 74164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of N-Phenylmethacrylamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167878#n-phenylmethacrylamide-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com